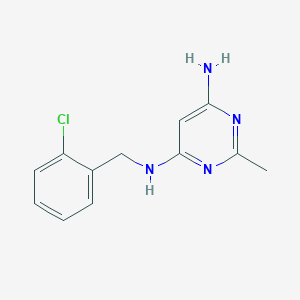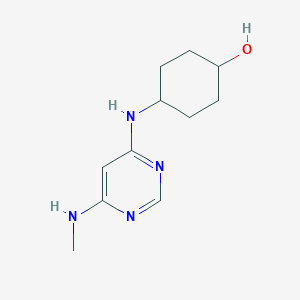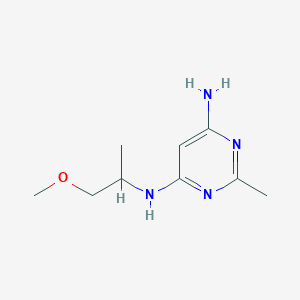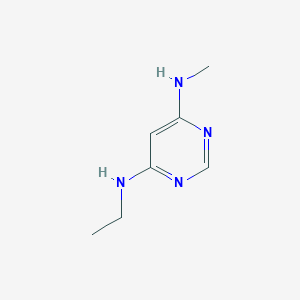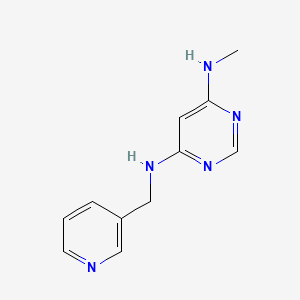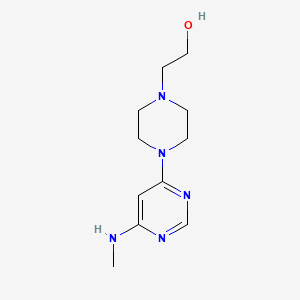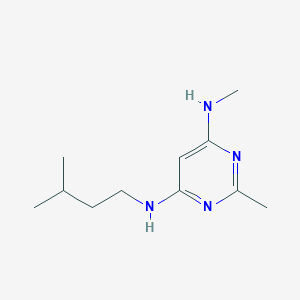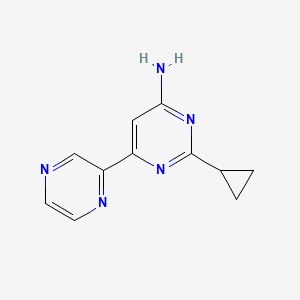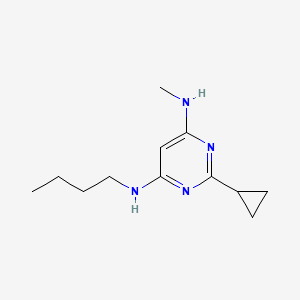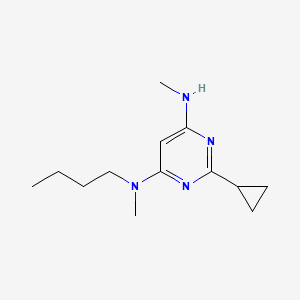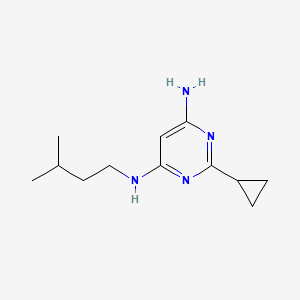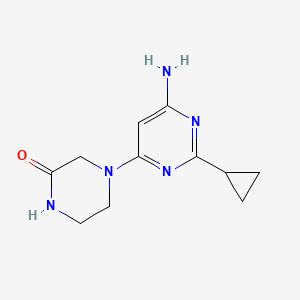
1-(3-Iodophenyl)piperidine
Descripción general
Descripción
1-(3-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of 1-(3-Iodophenyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
1-(3-Iodophenyl)piperidine is a liquid at room temperature . It has a molecular weight of 287.14 .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
1-(3-Iodophenyl)piperidine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its iodophenyl group can undergo further functionalization, making it a versatile precursor for the construction of complex molecules. For instance, it can be used to synthesize piperidine derivatives that are present in over twenty classes of pharmaceuticals .
Anticancer Research
Piperidine derivatives, including those derived from 1-(3-Iodophenyl)piperidine, have shown potential in anticancer research. They can act as clinical agents against various cancers such as breast, prostate, and lung cancer when used alone or in combination with novel drugs . Their ability to regulate crucial signaling pathways makes them significant in cancer therapeutics.
Biochemical Studies
In biochemistry, 1-(3-Iodophenyl)piperidine derivatives can be used to study enzyme interactions and signaling pathways. The iodine atom can be used as a radiolabel for tracking in biological systems, aiding in the understanding of biochemical processes .
Material Science
The iodine moiety in 1-(3-Iodophenyl)piperidine can be utilized in material science for the synthesis of organic semiconductors and other electronic materials. Its incorporation into polymers or small molecules can enhance their electronic properties, making them suitable for various applications in electronics .
Agricultural Chemistry
In the field of agriculture, piperidine derivatives can be used to develop new pesticides and herbicides. The structural motif of piperidine is known to modify the properties of compounds, potentially leading to the creation of more effective and environmentally friendly agrochemicals .
Environmental Impact Studies
Research into the environmental impact of 1-(3-Iodophenyl)piperidine and its derivatives is crucial. Understanding their biodegradation, persistence in the environment, and potential effects on ecosystems is essential for assessing their safety and ecological footprint .
Direcciones Futuras
Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and evaluating potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
1-(3-iodophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRYKBLSRMSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



